MFCD18316454
Description
MFCD18316454 is a chemical compound cataloged under the MDL number system. For instance, compounds such as CAS 918538-05-3 (MDL: MFCD11044885) and CAS 1533-03-5 (MDL: MFCD00039227) serve as viable proxies to demonstrate comparative approaches due to their detailed characterization in the provided evidence .
Properties
IUPAC Name |
methyl 2-chloro-4-[3-hydroxy-5-(trifluoromethoxy)phenyl]benzoate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H10ClF3O4/c1-22-14(21)12-3-2-8(6-13(12)16)9-4-10(20)7-11(5-9)23-15(17,18)19/h2-7,20H,1H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KWPCBNFHSRMSCB-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=C(C=C(C=C1)C2=CC(=CC(=C2)OC(F)(F)F)O)Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H10ClF3O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90686751 | |
| Record name | Methyl 3-chloro-3'-hydroxy-5'-(trifluoromethoxy)[1,1'-biphenyl]-4-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90686751 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
346.68 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1261922-20-6 | |
| Record name | Methyl 3-chloro-3'-hydroxy-5'-(trifluoromethoxy)[1,1'-biphenyl]-4-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90686751 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of “MFCD18316454” involves several steps, including the selection of appropriate starting materials and reaction conditions. The process typically begins with the preparation of intermediate compounds, which are then subjected to specific reaction conditions to yield the final product. Common synthetic routes include:
Step 1: Preparation of intermediate compounds through reactions such as alkylation, acylation, or condensation.
Step 2: Conversion of intermediates to the target compound using reagents like acids, bases, or catalysts.
Step 3: Purification of the final product through techniques such as crystallization, distillation, or chromatography.
Industrial Production Methods
In an industrial setting, the production of “this compound” is scaled up to meet demand. This involves optimizing reaction conditions to ensure high yield and purity. Industrial methods may include:
Batch Processing: Conducting reactions in large reactors with precise control over temperature, pressure, and reaction time.
Continuous Flow Processing: Using continuous flow reactors to maintain a steady production rate and improve efficiency.
Automation and Monitoring: Implementing automated systems to monitor and control reaction parameters, ensuring consistent quality.
Chemical Reactions Analysis
Types of Reactions
“MFCD18316454” undergoes various chemical reactions, including:
Oxidation: Reaction with oxidizing agents to form oxidized products.
Reduction: Reaction with reducing agents to form reduced products.
Substitution: Replacement of functional groups with other groups under specific conditions.
Common Reagents and Conditions
The reactions involving “this compound” typically use reagents such as:
Oxidizing Agents: Hydrogen peroxide, potassium permanganate.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Catalysts: Transition metal catalysts like palladium or platinum.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example:
Oxidation: Formation of ketones, aldehydes, or carboxylic acids.
Reduction: Formation of alcohols or amines.
Substitution: Formation of new compounds with different functional groups.
Scientific Research Applications
“MFCD18316454” has a wide range of applications in scientific research, including:
Chemistry: Used as a reagent or intermediate in the synthesis of other compounds.
Biology: Studied for its potential effects on biological systems, including enzyme inhibition or activation.
Medicine: Investigated for its therapeutic potential in treating various diseases.
Industry: Utilized in the production of materials, pharmaceuticals, and other industrial products.
Mechanism of Action
The mechanism of action of “MFCD18316454” involves its interaction with specific molecular targets and pathways. This compound may exert its effects through:
Binding to Enzymes: Inhibiting or activating enzyme activity.
Modulating Receptors: Interacting with cellular receptors to alter signaling pathways.
Affecting Gene Expression: Influencing the expression of genes involved in various biological processes.
Comparison with Similar Compounds
Structural Analogues
The following table compares CAS 918538-05-3 (a pyrrolotriazine derivative) with two structurally similar compounds from the same chemical family:
| Property | CAS 918538-05-3 | 4-Chloro-5-isopropylpyrrolo[2,1-f][1,2,4]triazine | 7-Chloro-1-methyl-1H-pyrazolo[3,4-c]pyridine |
|---|---|---|---|
| Molecular Formula | C₆H₃Cl₂N₃ | C₈H₈ClN₃ | C₇H₆ClN₃ |
| Molecular Weight (g/mol) | 188.01 | 181.62 | 171.59 |
| Key Functional Groups | Dichloro, triazine ring | Chloro, isopropyl, triazine ring | Chloro, pyrazole-pyridine fused ring |
| Log S (ESOL) | -2.99 | -2.87* | -3.12* |
| GI Absorption | High | Moderate | High |
| BBB Permeability | Yes | No | Yes |
| CYP Inhibition | No | Yes (CYP2D6) | No |
Key Findings :
Functional Analogues
CAS 1533-03-5 (a trifluoromethyl ketone) is compared below with functionally similar compounds used in pharmaceutical intermediates:
| Property | CAS 1533-03-5 | 1-(3,5-Bis(trifluoromethyl)phenyl)propan-1-one | 1-(4-(Trifluoromethyl)phenyl)propan-1-one |
|---|---|---|---|
| Molecular Formula | C₁₀H₉F₃O | C₁₁H₈F₆O | C₁₀H₉F₃O |
| Molecular Weight (g/mol) | 202.17 | 294.18 | 202.17 |
| Key Functional Groups | Trifluoromethyl, ketone | Bis(trifluoromethyl), ketone | Trifluoromethyl, ketone |
| Log S (ESOL) | -2.47 | -3.85 | -2.51 |
| Synthetic Accessibility | 2.07 | 3.45 | 2.10 |
| Brenk Alerts | 1.0 | 2.0 | 1.0 |
Key Findings :
- The bis(trifluoromethyl) group in the second compound drastically reduces solubility (Log S = -3.85), limiting its utility in aqueous formulations .
- CAS 1533-03-5 exhibits optimal synthetic accessibility (score = 2.07), making it preferable for industrial-scale production .
Research Implications and Limitations
- Pharmacological Potential: Dichlorinated triazines (e.g., CAS 918538-05-3) show promise in CNS-targeted therapies due to high BBB permeability, whereas trifluoromethyl ketones (e.g., CAS 1533-03-5) are better suited for metabolic enzyme inhibition .
- Limitations : Direct comparisons are hindered by incomplete data on MFCD18316454. Future studies should prioritize structural elucidation and bioactivity profiling to refine these analogies.
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